

Immethridine dihydrobromide chemical

structure and properties

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Compound of Interest

Compound Name: Immethridine dihydrobromide

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An In-Depth Technical Guide to Immethridine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Immethridine dihydrobromide**, a potent and selective histamine H3 receptor agonist.

Chemical Structure and Properties

Immethridine is a synthetic compound characterized by an imidazole ring linked to a pyridine ring via a methylene bridge. The dihydrobromide salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

- IUPAC Name: 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
- Molecular Formula: C9H9N3·2HBr[1]
- SMILES: C1=CN=C(C=C1)CC2=CN=CN2.Br.Br
- InChi Key: CYNKWHIKNDIVDR-UHFFFAOYSA-N



The chemical structure of **Immethridine dihydrobromide** consists of a pyridine ring and an imidazole ring connected by a methylene group.

Physicochemical Properties

A summary of the key physicochemical properties of **Immethridine dihydrobromide** is presented in the table below.

Property	Value	Reference(s)	
Molecular Weight	321.01 g/mol	[1]	
CAS Number	699020-93-4	[1]	
Appearance	Solid		
Purity	≥99% (HPLC)		
Solubility	Soluble to 100 mM in water	100 mM in water [1]	
Storage	Desiccate at room temperature	[1]	

Pharmacological Properties

Immethridine is a potent and highly selective agonist for the histamine H3 receptor. Its pharmacological activity has been well-characterized in various in vitro assays.

Receptor Binding and Functional Activity

The key pharmacological parameters of Immethridine are summarized in the following table.

Parameter	Receptor	Value	Reference(s)
рКі	Histamine H3	9.07	
рКі	Histamine H4	6.61	
pEC ₅₀	Histamine H3	9.74	

Immethridine dihydrobromide exhibits high affinity for the human histamine H3 receptor, with a pKi value of 9.07. It demonstrates significant selectivity, being approximately 300-fold more



selective for the H3 receptor over the H4 receptor. Furthermore, it shows no significant binding to histamine H1 or H2 receptors at concentrations up to 10 μ M. As an agonist, it potently activates the H3 receptor with a pEC₅₀ of 9.74.

Experimental Protocols

This section outlines representative experimental methodologies for the synthesis and pharmacological characterization of **Immethridine dihydrobromide**.

Synthesis of Immethridine Dihydrobromide

A plausible synthetic route for Immethridine involves the coupling of a picolyl anion with a suitable chloromethylated imidazole derivative. A detailed, step-by-step protocol is not publicly available; however, the following represents a general approach based on established chemical principles.

Step 1: Preparation of 4-(Chloromethyl)-1H-imidazole hydrochloride

This precursor can be synthesized from 4-(hydroxymethyl)-1H-imidazole by reaction with thionyl chloride.

- Materials: 4-(hydroxymethyl)-1H-imidazole, thionyl chloride, diethyl ether.
- Procedure:
 - Cool thionyl chloride in an ice bath under a nitrogen atmosphere.
 - Slowly add 4-(hydroxymethyl)-1H-imidazole to the cooled thionyl chloride.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat.
 - Cool the mixture and add diethyl ether to precipitate the product.
 - Filter the solid, wash with diethyl ether, and dry to obtain 4-(chloromethyl)-1H-imidazole hydrochloride.[2]

Step 2: Synthesis of Immethridine



This step involves the reaction of a 4-picolyl anion with the prepared 4-(chloromethyl)-1H-imidazole hydrochloride.

 Materials: 4-picoline, a strong base (e.g., n-butyllithium), 4-(chloromethyl)-1H-imidazole hydrochloride, anhydrous solvent (e.g., tetrahydrofuran).

Procedure:

- Dissolve 4-picoline in an anhydrous solvent under a nitrogen atmosphere and cool to a low temperature (e.g., -78 °C).
- Slowly add a strong base to generate the 4-picolyllithium.
- Add a solution of 4-(chloromethyl)-1H-imidazole hydrochloride to the reaction mixture.
- Allow the reaction to proceed at low temperature and then warm to room temperature.
- Quench the reaction with a suitable reagent (e.g., water).
- Extract the product with an organic solvent and purify using column chromatography.

Step 3: Formation of Immethridine Dihydrobromide

- Materials: Immethridine free base, hydrobromic acid, suitable solvent (e.g., ethanol).
- Procedure:
 - Dissolve the purified Immethridine in a suitable solvent.
 - Add two equivalents of hydrobromic acid to the solution.
 - The dihydrobromide salt will precipitate out of the solution.
 - Filter the solid, wash with a cold solvent, and dry under vacuum.

Pharmacological Evaluation

Radioligand Binding Assay (Competition)



This assay is used to determine the binding affinity (Ki) of Immethridine for the histamine H3 receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).
- Radioligand: [³H]-Nα-methylhistamine.
- Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g., histamine or clobenpropit).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Immethridine dihydrobromide solutions of varying concentrations.

Procedure:

- In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a specific concentration of Immethridine.
- Incubate the plate to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The Ki value is calculated from the IC₅₀ value (the concentration of Immethridine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional potency (EC₅₀) of Immethridine as an agonist at the histamine H3 receptor.



Materials:

- A cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).
- Forskolin (an adenylyl cyclase activator).
- A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Immethridine dihydrobromide solutions of varying concentrations.
- A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

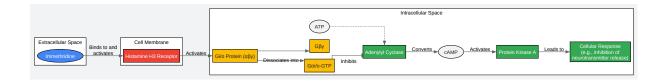
Procedure:

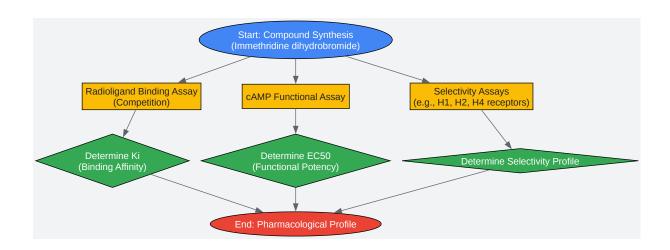
- Plate the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with a phosphodiesterase inhibitor.
- Add varying concentrations of Immethridine to the wells.
- Stimulate the cells with forskolin to induce cAMP production.
- Incubate to allow for changes in intracellular cAMP levels.
- Lyse the cells and measure the cAMP concentration using a cAMP detection kit according to the manufacturer's protocol.
- The EC₅₀ value is determined by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of Immethridine and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Histamine H3 Receptor Signaling Pathway

Immethridine, as a histamine H3 receptor agonist, activates the receptor, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.







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References

- 1. rndsystems.com [rndsystems.com]
- 2. prepchem.com [prepchem.com]
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